molecular formula C17H16N4O5S B320909 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE

2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE

Cat. No.: B320909
M. Wt: 388.4 g/mol
InChI Key: UHMAGKOLJOLKSZ-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is a complex organic compound with a molecular formula of C17H16N4O5S. This compound is characterized by the presence of nitro, hydrazino, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Acetylation: The addition of an acetyl group to the phenoxy moiety.

    Hydrazination: The reaction of the acetylated compound with hydrazine to form the hydrazino derivative.

    Coupling: The final coupling of the thioylated hydrazino derivative with the nitrobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydrazino and benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazino or benzamide derivatives.

Scientific Research Applications

2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydrazino and benzamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[(2-hydroxyacetyl)hydrazino]carbothioyl)benzamide
  • 3-nitro-N-[(2-phenoxyacetyl)hydrazino]carbothioyl)benzamide
  • 3-nitro-N-[(2-methylphenoxy)acetyl]hydrazino]carbothioyl)benzamide

Uniqueness

2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other applications.

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[[[2-(4-methylphenoxy)acetyl]amino]carbamothioyl]-3-nitrobenzamide

InChI

InChI=1S/C17H16N4O5S/c1-11-5-7-14(8-6-11)26-10-15(22)19-20-17(27)18-16(23)12-3-2-4-13(9-12)21(24)25/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,23,27)

InChI Key

UHMAGKOLJOLKSZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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